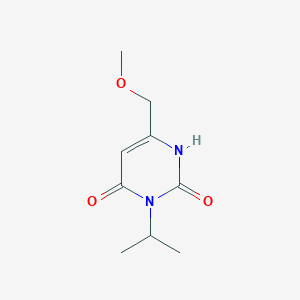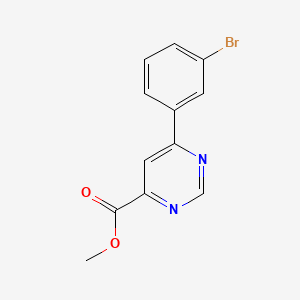![molecular formula C12H11ClN2O4 B1484243 [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-50-4](/img/structure/B1484243.png)
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CBDA) is an organic compound that has recently become the focus of scientific research due to its potential applications in a variety of fields. CBDA is a derivative of acetic acid and is composed of a benzene ring with a chlorine atom and an imidazolidin-4-yl group attached to it. The compound has a molecular formula of C9H9ClN2O3 and a molecular weight of 226.6 g/mol. CBDA is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications in a variety of medical conditions.
Applications De Recherche Scientifique
Conformational Studies and Supramolecular Complexes
Research on hydantoin-5-acetic acid, a compound with a structural motif similar to "[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid," highlights its potential in forming supramolecular complexes due to its conformational preferences. The study by Gerhardt et al. (2012) explored the crystallization of hydantoin-5-acetic acid to examine its conformational behaviors, which are crucial for forming coformers in supramolecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).
Antioxidant Activity
Another research avenue is the synthesis of compounds with antioxidant properties. Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, demonstrating pronounced antioxidant activity. This suggests potential applications in designing molecules for oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).
Novel Synthetic Methodologies
The exploration of new synthetic routes for derivatives of imidazolidinone is another significant application. Shestakov et al. (2007) reported on the synthesis of 2-iminoimidazolidin-4-one derivatives, which are structurally related to the queried compound, indicating the chemical versatility and potential for creating novel molecules with tailored properties (Shestakov, Sidorenko, & Shikhaliev, 2007).
Polymorphism and Physical Chemistry
A study by Nogueira et al. (2020) on 5-acetic acid hydantoin, similar in structural motif, focused on its conformational landscape and polymorphism. This research underscores the significance of understanding the physical and chemical properties of such compounds, which can influence their practical applications, including material science and drug formulation (Nogueira et al., 2020).
Propriétés
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZTIGBDPLEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)







